![molecular formula C17H27NO3 B12598604 1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 913741-98-7](/img/structure/B12598604.png)
1-[[1,1'-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a bicyclohexane moiety and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the bicyclohexane core. One common method involves the hydrogenation of biphenyl to produce bicyclohexyl .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Various nucleophiles such as amines or alcohols under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield fully saturated compounds .
Scientific Research Applications
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Bicyclohexyl: A simpler compound with a similar bicyclohexane core but lacking the pyrrolidine ring and carboxylic acid group.
Cyclohexanediacetic acid: Contains a cyclohexane ring with two carboxylic acid groups, but lacks the pyrrolidine ring.
Uniqueness
1-[[1,1’-Bi(cyclohexane)]-2-yl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a bicyclohexane core, a pyrrolidine ring, and a carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds .
Properties
CAS No. |
913741-98-7 |
|---|---|
Molecular Formula |
C17H27NO3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
1-(2-cyclohexylcyclohexyl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H27NO3/c19-16-10-13(17(20)21)11-18(16)15-9-5-4-8-14(15)12-6-2-1-3-7-12/h12-15H,1-11H2,(H,20,21) |
InChI Key |
QDGNDDSUXSBXMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CCCCC2N3CC(CC3=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


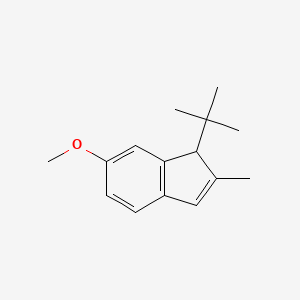
![Ethanone, 1-[8-(hydroxymethyl)-4H-1,3-benzodioxin-6-yl]-](/img/structure/B12598542.png)
![6-(Thiophen-3-yl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12598546.png)
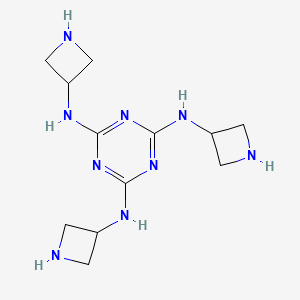

![2,5-Pyrrolidinedione, 3-phenyl-1-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B12598565.png)
![2,4-Bis[(2-bromophenyl)(hydroxy)methyl]benzene-1,3,5-triol](/img/structure/B12598566.png)
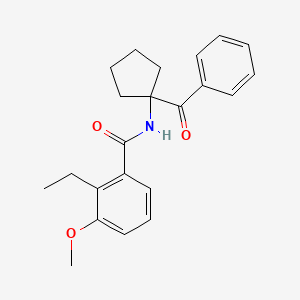
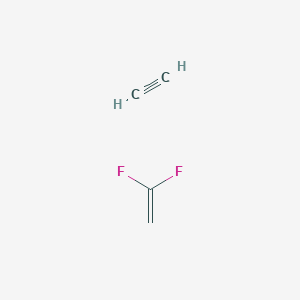
![3-Hydroxy-4-(2-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}hydrazinylidene)cyclohexa-2,5-dien-1-one](/img/structure/B12598578.png)
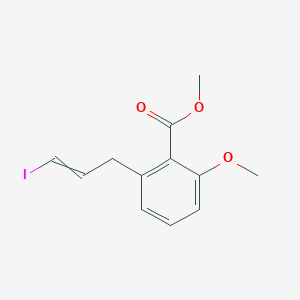
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxy-6-methoxybenzamide](/img/structure/B12598586.png)
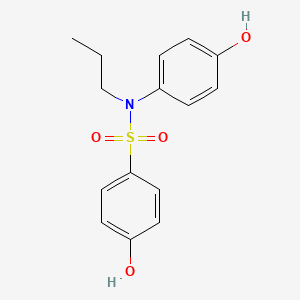
![6-Methyl-9-[3-(propan-2-yl)phenyl]non-6-en-2-one](/img/structure/B12598589.png)
